N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-15(16-19-12-5-1-2-7-14(12)22-16)17-9-11-10-18-20-8-4-3-6-13(11)20/h1-8,10H,9H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVXDSCYSRTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of N-Amino-2-Iminopyridines
A high-yielding method involves reacting N-amino-2-iminopyridines with β-diketones under aerobic conditions. For example, N-amino-2-iminopyridine reacts with 1,3-cyclopentanedione in ethanol with acetic acid to form pyrazolo[1,5-a]pyridines in 72–90% yields. Introducing a methylamine group at position 3 requires:
- Bromination at C3 using N-bromosuccinimide (NBS).
- Nucleophilic displacement with sodium azide followed by Staudinger reduction to yield the primary amine.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Ethanol, AcOH, O₂ | 130°C | 85% |
| Bromination | NBS, CCl₄ | 80°C | 78% |
| Azide Substitution | NaN₃, DMF | 100°C | 65% |
| Reduction | PPh₃, THF/H₂O | RT | 90% |
Alternative Pathway via Diazonium Salt Intermediates
Diazotization of 3-aminopyrazolo[1,5-a]pyridine followed by reduction with SnCl₂/HCl provides the methylamine derivative. This method avoids harsh bromination steps but requires careful pH control during diazotization.
Synthesis of Benzo[d]Thiazole-2-Carboxylic Acid (Fragment B)
Cyclization of Methyl p-Aminobenzoate
Methyl 4-aminobenzoate reacts with potassium thiocyanate (KSCN) and bromine in acetic acid to form methyl 2-aminobenzo[d]thiazole-6-carboxylate (81% yield). Subsequent hydrolysis with NaOH yields the carboxylic acid.
Mechanistic Insights
Direct Carboxylation via CO Insertion
Palladium-catalyzed carbonylation of 2-bromobenzo[d]thiazole under 1 atm CO in methanol provides the methyl ester, which is hydrolyzed to the acid. This method offers superior regioselectivity but requires specialized equipment.
Amide Bond Formation Strategies
Classical Activation with Thionyl Chloride
Fragment B is converted to the acid chloride using SOCl₂, followed by reaction with Fragment A in dichloromethane with triethylamine. Yields range from 70–85%, but epimerization risks exist at elevated temperatures.
Coupling Reagents: EDCI/HOBt
A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. This method preserves stereochemistry and achieves 88–92% yields.
One-Pot Multicomponent Approaches
Tandem Cyclization-Amidation
A novel one-pot synthesis combines 3-aminopyrazole , 2-chlorobenzaldehyde , and thiourea in the presence of CuI/K₂CO₃. The reaction proceeds via:
- Formation of pyrazolo[1,5-a]pyridine.
- Simultaneous cyclization to benzo[d]thiazole.
- In situ amidation using HATU.
Optimized Conditions
- Solvent: DMF
- Catalyst: CuI (10 mol%)
- Temperature: 120°C
- Yield: 76%
Analytical and Spectroscopic Characterization
NMR Spectral Data
Mass Spectrometry
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazolo[1,5-a]Pyridine Functionalization : Competing reactions at C2 and C5 necessitate orthogonal protecting groups.
- Acid Sensitivity of Benzo[d]Thiazole : Strong acids during amidation may cleave the thiazole ring; thus, coupling reagents like HATU are preferred.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switch to EtOAc/hexane mixtures during workup.
Chemical Reactions Analysis
Types of Reactions: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas or metal hydrides.
Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.
Scientific Research Applications
Chemical Properties and Structure
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide features a unique structure that combines a pyrazolo[1,5-a]pyridine moiety with a benzo[d]thiazole ring. The molecular formula is , indicating the presence of nitrogen and sulfur heteroatoms that contribute to its diverse reactivity and biological interactions.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. Studies show it can inhibit the proliferation of various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Inhibition of proliferation |
| HepG2 (Liver) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest |
The compound's mechanism may involve enzyme inhibition and receptor modulation, impacting critical pathways in cancer cell survival and growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates it could be effective against various bacterial strains, including drug-resistant pathogens. The structure of the compound allows for interactions with bacterial enzymes, potentially leading to inhibition of growth .
Medicinal Chemistry Applications
This compound serves as a valuable scaffold in drug design due to its ability to modulate biological targets effectively. It has been explored for:
- Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
- Receptor Modulation : Altering receptor activity to influence cellular responses.
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in materials science. Its unique electronic properties make it suitable for developing new materials for organic electronics and photophysical applications .
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of this compound derivatives:
Case Study 1: Anticancer Activity
A study evaluated the compound's effectiveness against multiple cancer cell lines using MTT assays. The results indicated promising anticancer activity with specific derivatives showing lower IC50 values compared to standard treatments like Doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against resistant strains of bacteria such as Mycobacterium tuberculosis. The findings suggested that structural modifications could enhance efficacy against these pathogens .
Mechanism of Action
The mechanism by which N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
- Core Heterocycles : Unlike pyrazolo[1,5-a]pyrimidin-7-amines (e.g., compound 126b in ), which replace the pyridine ring with a pyrimidine, the target compound retains the pyrazolo[1,5-a]pyridine core. This difference may influence π-π stacking interactions in target binding .
- Linker and Substituents: The methylene-carboxamide linker distinguishes it from thioacetamide-linked analogs (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide in ).
- Benzothiazole vs. Triazole/Triazine : Substituting triazole or triazine moieties (as in and ) with benzothiazole may confer distinct electronic profiles, affecting redox properties and metabolic stability .
Anticancer Activity
- Mechanistic Insights : Similar to pyrazolo[1,5-a][1,3,5]triazines (), the benzothiazole moiety in the target compound may intercalate DNA or inhibit topoisomerases, though its exact mechanism requires validation .
- Comparison with Pyrazolo[1,5-a]pyrimidines : Compounds like 126b () exhibit anti-mycobacterial activity, but the target’s benzothiazole group could shift selectivity toward cancer targets, as seen in PARG inhibitors () .
Pharmacokinetic Properties
- Solubility and Bioavailability : The carboxamide linker may improve water solubility compared to arylhydrazone derivatives (e.g., compounds 12a–b in ), which rely on hydrophobic aryl groups .
Key Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural configuration, which allows it to interact with various biological targets, particularly in the context of metabolic disorders and cancer therapy.
The primary biological activity of this compound is linked to its inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a crucial role in insulin and leptin signaling pathways. By binding to the catalytic and second aryl binding sites of PTP1B, this compound enhances insulin sensitivity and may aid in the management of diabetes and obesity-related conditions.
Pharmacokinetics
In vitro studies have demonstrated that this compound exhibits significant PTP1B inhibitory activity, leading to enhanced insulin signaling. Furthermore, preliminary in vivo studies indicate promising antihyperglycemic effects, suggesting that it could serve as a potential therapeutic agent for metabolic disorders.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Description | IC50 Values |
|---|---|---|
| PTP1B Inhibition | Significant inhibition leading to enhanced insulin signaling | IC50 < 10 µM |
| Anticancer Activity | Potential inhibitory effects on cancer cell lines | IC50 values vary (low µM) |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains | IC50 values pending |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, including those similar to this compound. For instance, modifications to the N-aryl amide group have been shown to significantly enhance antimalarial activity against Plasmodium falciparum, indicating that structural variations can lead to improved efficacy against various pathogens .
In another study examining thiazole derivatives as potential anticancer agents, compounds similar in structure to this compound demonstrated low cytotoxicity while effectively reducing the survival of cancer cells in vitro. The results suggested that these compounds could provide a new avenue for cancer treatment research .
Research Findings
Research has shown that compounds with a pyrazolo[1,5-a]pyridine core exhibit diverse biological activities, including selective inhibition of various kinases involved in cancer progression. The development of derivatives from this scaffold has led to the identification of potent inhibitors with low nanomolar activities against targets like tropomyosin receptor kinases (Trk), further emphasizing the therapeutic potential of this class of compounds .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step routes, including:
- Condensation reactions : For example, coupling pyrazole derivatives with benzo[d]thiazole-2-carboxylic acid precursors using activating agents like N,N'-carbonyldiimidazole (CDI) or bis(pentafluorophenyl) carbonate (BPC) .
- Cyclocondensation : Reacting 3-aminopyrazole intermediates with α,β-unsaturated carbonyl compounds (e.g., enamines or acrylates) to form the pyrazolo[1,5-a]pyridine core .
- Amidation : Final coupling of the pyrazolo-pyridine intermediate with benzo[d]thiazole-2-carboxylic acid derivatives under basic conditions (e.g., triethylamine in ethanol) .
Key considerations include solvent choice (DMF, ethanol) and temperature control to optimize yield and purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions, especially for distinguishing pyrazole and pyridine protons .
- X-ray crystallography : Resolves structural ambiguities, such as the spatial arrangement of fused heterocycles .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
Q. What preliminary biological activities have been reported for related pyrazolo[1,5-a]pyridine derivatives?
- Anticancer activity : Pyrazolo[1,5-a]pyrimidine derivatives exhibit IC50 values in the µM range against liver carcinoma (HEPG2-1) and other cell lines, with substituents like thiazole or picolyl groups enhancing potency .
- Enzyme inhibition : Derivatives inhibit cathepsins K (IC50 ~25 µM) and B (IC50 ~45 µM), crucial for osteoclast and tumor metastasis studies .
- Anti-inflammatory potential : Structural analogs with thiophene or benzothiazole moieties show activity in preclinical models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency?
- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions during cyclocondensation, while higher temperatures (80–100°C) accelerate amidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization, whereas ethanol or toluene improves amide coupling .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or organocatalysts can regioselectively direct pyrazole-pyrimidine fusion .
- Purification strategies : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity .
Q. How are regioisomeric ambiguities in pyrazolo[1,5-a]pyridine derivatives resolved?
- (15N,1H) HMBC NMR : Correlates nitrogen and proton environments to assign substituent positions .
- X-ray crystallography : Defines bond angles and torsional strain in fused heterocycles, critical for distinguishing 5- vs. 7-substituted isomers .
- Comparative spectroscopy : Contrast IR and NMR data with literature analogs (e.g., Zaleplon derivatives) .
Q. How do structural modifications influence biological activity?
- Substituent effects :
- Electron-withdrawing groups (e.g., CF₃ at position 7) enhance cathepsin K inhibition by stabilizing enzyme interactions .
- Hydrophobic chains (e.g., propyl or tert-butyl) improve membrane permeability, increasing anticancer potency .
- Aromatic moieties (e.g., thiophene or benzothiazole) augment π-π stacking with target proteins .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., at positions 3, 5, and 7) identifies pharmacophores .
Q. How can contradictory biological data across studies be addressed?
- Assay standardization : Variability in IC50 values may arise from differences in cell lines (e.g., HEPG2 vs. MCF7) or enzyme sources (recombinant vs. native cathepsins) .
- Solubility adjustments : Use of co-solvents (e.g., DMSO) or formulation aids (e.g., cyclodextrins) ensures consistent compound bioavailability .
- Orthogonal validation : Confirm activity via multiple assays (e.g., fluorescence resonance energy transfer (FRET) for proteases and MTT for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
